2,3-Dimethoxyphenol is an organic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of approximately 154.16 g/mol. It is characterized by two methoxy groups (-OCH₃) attached to a phenolic ring at the 2 and 3 positions. This compound is also known by its CAS Registry Number, 5150-42-5. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as ethanol and ether, but less soluble in water .
2,3-Dimethoxyphenol exhibits several biological activities, including:
Several methods exist for synthesizing 2,3-Dimethoxyphenol:
2,3-Dimethoxyphenol finds applications in various fields:
Research has investigated the interactions of 2,3-Dimethoxyphenol with various biological systems:
Several compounds are structurally similar to 2,3-Dimethoxyphenol. Here are some notable examples along with a brief comparison:
Compound | Structure Characteristics | Unique Features |
---|---|---|
2-Methoxyphenol | One methoxy group at position 2 | Commonly known as guaiacol; used as a flavoring agent |
2,6-Dimethoxyphenol | Two methoxy groups at positions 2 and 6 | Exhibits different biological activities compared to 2,3-Dimethoxyphenol |
4-Methylcatechol | A methyl group at position 4 and hydroxyl group | Primarily used in organic synthesis and as a reagent |
Hydroquinone | Two hydroxyl groups on a benzene ring | Known for its use in photography and as an antioxidant |
The uniqueness of 2,3-Dimethoxyphenol lies in its specific positioning of methoxy groups, which influences its reactivity and biological activity differently compared to these similar compounds.
Irritant